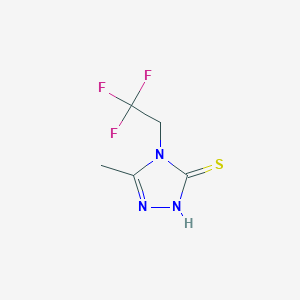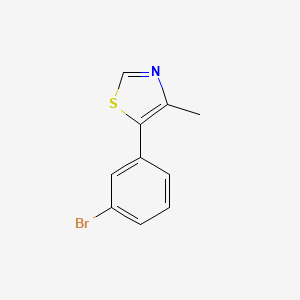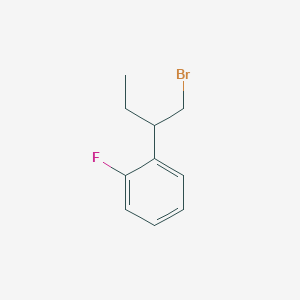
2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-ylsulfanyl)acetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-ylsulfanyl)acetaldehyde is an organic compound characterized by a benzodioxepin ring structure with a sulfanyl group and an acetaldehyde moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-ylsulfanyl)acetaldehyde typically involves the formation of the benzodioxepin ring followed by the introduction of the sulfanyl and acetaldehyde groups. One common method involves the cyclization of catechol derivatives with appropriate reagents to form the benzodioxepin ring. Subsequent reactions introduce the sulfanyl group and the acetaldehyde moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
化学反应分析
Types of Reactions
2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-ylsulfanyl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as thiols and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-ylsulfanyl)acetaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-ylsulfanyl)acetaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The aldehyde group can also participate in various biochemical reactions, influencing cellular pathways and processes.
相似化合物的比较
Similar Compounds
3,4-Dihydro-2H-1,5-benzodioxepin: A parent compound with similar structural features but lacking the sulfanyl and acetaldehyde groups.
2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol: A related compound with an ethanol group instead of an acetaldehyde moiety.
Uniqueness
2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-ylsulfanyl)acetaldehyde is unique due to the presence of both the sulfanyl and acetaldehyde groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C11H12O3S |
|---|---|
分子量 |
224.28 g/mol |
IUPAC 名称 |
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfanyl)acetaldehyde |
InChI |
InChI=1S/C11H12O3S/c12-4-7-15-9-2-3-10-11(8-9)14-6-1-5-13-10/h2-4,8H,1,5-7H2 |
InChI 键 |
MEPJHWDYWWLYIV-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=C(C=C(C=C2)SCC=O)OC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane](/img/structure/B13192949.png)

![5-([1-(Chloromethyl)cyclobutyl]methyl)-1,3-thiazole](/img/structure/B13192965.png)


![3-{9,9-Dimethoxy-3-azabicyclo[3.3.1]nonan-3-YL}propan-1-amine](/img/structure/B13192982.png)

![3-(Bromomethyl)-2-oxa-6-azaspiro[4.5]decane](/img/structure/B13192993.png)

![({4-Fluoro-1-[(1,3-thiazol-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B13193008.png)
![1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13193018.png)
![Methyl 2-[2-(3-fluoro-2-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13193024.png)
